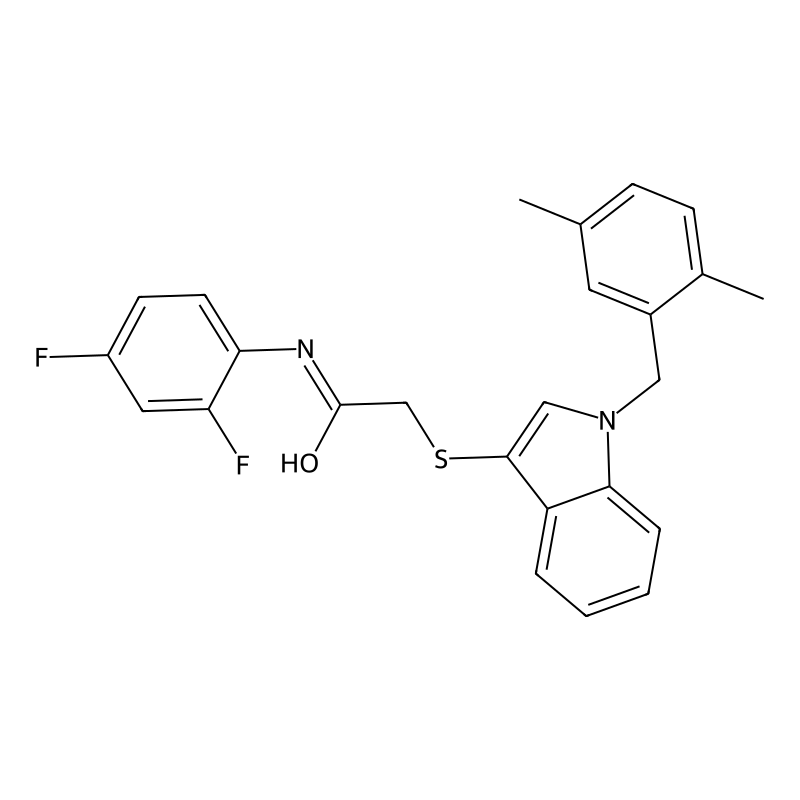N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Thiol group
The presence of a thiol group (sulfhydryl group) suggests potential for binding to enzymes or other proteins with cysteine residues. Thiol groups can play a role in various biological processes, and molecules containing thiols are sometimes explored for their enzyme inhibitory properties .
Indole ring
The indole ring system is a common scaffold in many biologically active molecules, including natural products and pharmaceuticals. This suggests the possibility that N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide could have interesting biological properties, although further research would be needed to determine its specific activity .
Difluorophenyl group
The presence of a difluorophenyl group can sometimes influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are important factors in drug development .
N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound characterized by its complex structure, which includes a difluorophenyl group and a thioacetamide moiety. The molecular formula for this compound is , indicating the presence of two fluorine atoms, which are significant for its chemical properties and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
- Nucleophilic substitutions: The sulfur atom in the thioacetamide can act as a nucleophile, allowing for substitutions with electrophiles.
- Hydrolysis: In aqueous conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
- Reductive reactions: The difluorophenyl group can participate in reduction reactions under appropriate conditions.
The specific reaction pathways depend on the reaction conditions and the presence of catalysts or other reagents.
Preliminary studies suggest that N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide exhibits significant biological activity. It has been investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in tumor growth and proliferation. Additionally, compounds with similar structural motifs have shown promise in modulating various biological pathways, including those related to inflammation and neuroprotection.
The synthesis of N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves several steps:
- Preparation of the difluorophenyl acetamide: This can be achieved through acylation of 2,4-difluoroaniline with acetic anhydride or acetyl chloride.
- Formation of the thioether: The thioether bond is formed by reacting the prepared difluorophenyl acetamide with a suitable thiol derivative containing the indole moiety. This reaction may require activation of the thiol group or the use of coupling agents.
- Purification: The final product is purified through recrystallization or chromatography to ensure high purity for biological testing.
N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide has potential applications in:
- Pharmaceuticals: As a candidate for developing novel anti-cancer therapies.
- Biochemical research: For studying enzyme interactions and signaling pathways due to its unique structural features.
- Agricultural chemistry: If shown to possess herbicidal or fungicidal properties in further studies.
Interaction studies are crucial for understanding how N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide functions at a molecular level. These studies typically involve:
- Binding affinity assays: To determine how well the compound binds to specific receptors or enzymes.
- Cell viability assays: To assess its effects on cancer cell lines and normal cells.
- Mechanistic studies: To elucidate the pathways through which this compound exerts its biological effects.
Several compounds share structural similarities with N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide. Here are some examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | Structure | Related to anti-inflammatory activity |
| 2,4-Difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide | Structure | Contains a pyridazine ring |
| N-(2,6-Difluorophenyl)-2-((1-Phenyl-1H-tetraazol-5-yl)thio)acetamide | Structure | Features a tetraazole moiety |
Uniqueness
The uniqueness of N-(2,4-difluorophenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide lies in its specific combination of the difluorobenzene and indole-derived thioether functionalities. This combination may confer distinct pharmacological properties not observed in other similar compounds, making it a valuable candidate for further research in drug development.








